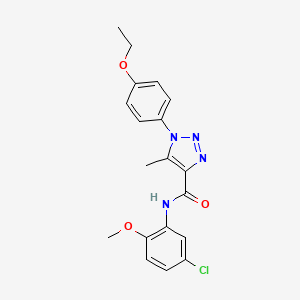
N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1145682 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound.
The molecular formula of the compound is C20H22ClN5O3 with a molecular weight of 421.87 g/mol. Its structure includes a triazole ring that is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with azides to form the triazole structure. For instance, methods utilizing 5-substituted triazolium salts have been documented, showcasing the versatility of triazole chemistry in drug development .
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. Specifically:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed promising results with IC50 values indicating potent activity:
- MCF-7: IC50 = 1.1 μM
- HCT-116: IC50 = 2.6 μM
- HepG2: IC50 = 1.4 μM
These values suggest that the compound is more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:
- Microorganisms Tested : Effective against Escherichia coli and Staphylococcus aureus.
- Mechanism : The antimicrobial action is likely attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Thymidylate Synthase Inhibition : The compound exhibits significant inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .
- Molecular Docking Studies : Computational studies have supported these findings by illustrating strong binding interactions between the compound and target proteins involved in cell proliferation and survival pathways .
Case Studies
A notable study involved testing various derivatives of triazole compounds where it was found that modifications in substituents significantly affected their biological activity. For example, derivatives with specific halogen substitutions showed enhanced antiproliferative effects compared to their non-substituted counterparts .
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-4-27-15-8-6-14(7-9-15)24-12(2)18(22-23-24)19(25)21-16-11-13(20)5-10-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVLUAVORYREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














